(Z)-1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylamino)prop-2-en-1-one
Overview
Description
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylamino)prop-2-en-1-one is an organic compound characterized by the presence of two 1,3-benzodioxole groups These groups are connected by a prop-2-en-1-one backbone, with one of the benzodioxole groups substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylamino)prop-2-en-1-one typically involves the following steps:
Formation of the Prop-2-en-1-one Backbone: This can be achieved through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base.
Introduction of Benzodioxole Groups: The benzodioxole groups can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the benzodioxole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the prop-2-en-1-one backbone.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole rings or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with benzodioxole groups often exhibit biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylamino)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A common structural motif found in many biologically active compounds.
Prop-2-en-1-one Derivatives: Compounds with similar backbones that exhibit diverse chemical and biological properties.
Uniqueness
The unique combination of benzodioxole groups and an amino-substituted prop-2-en-1-one backbone may confer specific chemical reactivity and biological activity not found in other compounds.
Conclusion
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylamino)prop-2-en-1-one is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylamino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-13(11-1-3-14-16(7-11)22-9-20-14)5-6-18-12-2-4-15-17(8-12)23-10-21-15/h1-8,18H,9-10H2/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDMPADEPFDHAN-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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